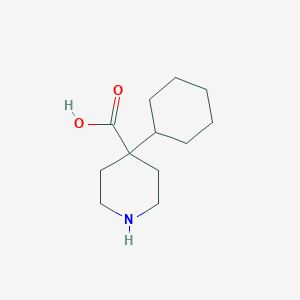

4-Cyclohexylpiperidine-4-carboxylic acid

Description

Contextual Significance of Piperidine (B6355638) Carboxylic Acids in Organic Synthesis Research

Piperidine carboxylic acids, a class of compounds to which 4-cyclohexylpiperidine-4-carboxylic acid belongs, hold a position of substantial importance in organic synthesis and pharmaceutical development. nih.govgoogle.com The piperidine ring is a six-membered nitrogen-containing heterocycle that is a prevalent structural motif in many classes of drugs and naturally occurring alkaloids. nih.govresearchgate.net The inclusion of a carboxylic acid functional group provides a reactive handle for further synthetic modifications, enabling chemists to construct intricate molecular architectures with a high degree of control. nbinno.comresearchgate.net

These compounds serve as versatile pharmaceutical intermediates for a wide array of bioactive molecules. researchgate.netnbinno.com For instance, piperidine-2-carboxylic acid, also known as pipecolic acid, is a cyclic amino acid that serves as a precursor for the biosynthesis of various biological metabolites and is a component in many bioactive systems. researchgate.net The position of the carboxylic acid on the piperidine ring (e.g., at the 2, 3, or 4-position) dictates the synthetic pathways and the final structure of the target molecules, with each isomer having distinct applications. google.com The reliable synthesis of these scaffolds is paramount for researchers who depend on consistent quality for developing the next generation of therapeutics. nbinno.com

Historical Perspective on the Synthesis and Exploration of this compound Analogs

The exploration of compounds structurally related to this compound is rooted in the broader history of arylcyclohexylamine research. The synthesis and study of analogs have been driven by the quest for new therapeutic agents. A significant analog, 1-(1-phenylcyclohexyl)piperidine (PCP), and its derivatives have been subjects of neuropharmacological research, prompting the synthesis of a wide range of related structures to understand their structure-activity relationships (SAR). researchgate.net

Synthetic exploration has included modifications at various positions of the core structure. For example, research into 1-(1-(benzo[b]thiophen-2-yl)cyclohexyl)piperidine (BTCP) analogues involved functionalization at the 4-position of the cyclohexyl ring. nih.gov Synthetic strategies have been developed to create specific stereoisomers, such as cis and trans-4-tert-butyl cyclohexyl BTCP analogues, to investigate the impact of substituent orientation on biological activity. nih.gov The development of novel 1-(cyclohexyl)-4-aryl-4-piperidine-carboxylic acid derivatives has also been pursued, leading to compounds with potential antihistaminic properties. google.com This history of synthetic modification highlights a continuous effort to fine-tune the molecular structure to achieve desired pharmacological profiles.

Structural Features and Research Relevance of the Piperidine-4-carboxylic Acid Scaffold

The piperidine-4-carboxylic acid scaffold is a key structural component that imparts significant value in drug discovery and medicinal chemistry. nih.govbldpharm.com Its well-defined and predictable reactivity makes it an ideal starting point for synthesizing complex piperidine-containing structures. nbinno.com The piperidine ring itself is a privileged scaffold, meaning it is frequently found in known drugs and bioactive compounds. nih.govresearchgate.net

The carboxylic acid at the 4-position provides a crucial point for chemical modification. Furthermore, the nitrogen atom of the piperidine ring can be readily functionalized, often protected with groups like Boc (tert-butoxycarbonyl) to prevent unwanted side reactions during synthesis. nbinno.com This protecting group can be easily removed under mild conditions to allow for subsequent chemical transformations. nbinno.com This strategic use of protecting groups is fundamental in the multi-step synthesis required for creating advanced drug candidates. nbinno.com The scaffold has been identified as a promising starting point for designing inhibitors of specific enzymes, such as secretory glutaminyl cyclase, which is a target in Alzheimer's disease research. nih.gov The combination of the rigid ring system and the versatile carboxylic acid group makes the piperidine-4-carboxylic acid scaffold an indispensable tool for chemists developing new therapeutic agents. nbinno.comresearchgate.net

Data Tables

Table 1: Properties of the Parent Structure: 4-Cyclohexylpiperidine

| Property | Value | Source |

|---|---|---|

| Molecular Formula | C₁₁H₂₁N | nih.gov |

| Molecular Weight | 167.29 g/mol | nih.gov |

| IUPAC Name | 4-cyclohexylpiperidine | nih.gov |

| CAS Number | 14446-73-2 | cymitquimica.comnih.gov |

| Appearance | Colorless to pale yellow liquid or solid | cymitquimica.com |

Table 2: Key Compounds Mentioned in this Article

| Compound Name | Core Structure | Significance |

|---|---|---|

| This compound | Piperidine | A key building block in medicinal chemistry for creating targeted therapies. chemimpex.com |

| Pipecolic acid | Piperidine | A cyclic amino acid used as a precursor in the biosynthesis of metabolites. researchgate.net |

| N-Boc-piperidine-4-carboxylic acid | Piperidine | A versatile pharmaceutical intermediate with a protecting group for controlled synthesis. nbinno.com |

| 1-(1-phenylcyclohexyl)piperidine (PCP) | Arylcyclohexylamine | A foundational analog in neuropharmacological research. researchgate.net |

| 1-(1-(benzo[b]thiophen-2-yl)cyclohexyl)piperidine (BTCP) | Arylcyclohexylamine | A lead compound whose analogs have been synthesized to explore structure-activity relationships. nih.gov |

Structure

3D Structure

Properties

Molecular Formula |

C12H21NO2 |

|---|---|

Molecular Weight |

211.30 g/mol |

IUPAC Name |

4-cyclohexylpiperidine-4-carboxylic acid |

InChI |

InChI=1S/C12H21NO2/c14-11(15)12(6-8-13-9-7-12)10-4-2-1-3-5-10/h10,13H,1-9H2,(H,14,15) |

InChI Key |

GMYBGEFXIIIYHX-UHFFFAOYSA-N |

Canonical SMILES |

C1CCC(CC1)C2(CCNCC2)C(=O)O |

Origin of Product |

United States |

Advanced Synthetic Methodologies for 4 Cyclohexylpiperidine 4 Carboxylic Acid and Its Stereoisomers

Chemo- and Regioselective Synthesis Strategies for 4-Cyclohexylpiperidine-4-carboxylic Acid

The selective synthesis of the this compound framework relies on precise control over bond formation to avoid undesired side products. Key strategies include multi-component reactions, specialized cyclization techniques, transition-metal-catalyzed cross-coupling reactions, and functionalization through reductive amination.

Multi-Component Reactions in the Construction of the this compound Framework

Multi-component reactions (MCRs) offer an efficient approach to building complex molecular architectures like this compound in a single step from three or more starting materials. The Ugi and Strecker reactions are prominent examples of MCRs that can be adapted for the synthesis of 4,4-disubstituted piperidines.

While specific examples for the direct synthesis of this compound using MCRs are not extensively documented in publicly available literature, the general applicability of these reactions to analogous structures is well-established. For instance, a modified Strecker reaction could theoretically involve the condensation of a suitable cyclohexyl ketone, an amine (or ammonia), and a cyanide source to form an α-aminonitrile, which can then be hydrolyzed to the desired carboxylic acid. Similarly, an Ugi-type reaction could assemble a cyclohexyl ketone, an amine, an isocyanide, and a carboxylic acid to generate a precursor that can be further elaborated to the target molecule.

Cyclization Reactions for Piperidine (B6355638) Ring Formation in the Synthesis of this compound Derivatives

Intramolecular cyclization reactions are a cornerstone in the synthesis of the piperidine ring. A plausible and widely used strategy involves the Dieckmann condensation of a suitably substituted pimelate (B1236862) ester. In the context of this compound, this would involve a diester precursor bearing the cyclohexyl group at the central carbon. Subsequent hydrolysis and decarboxylation of the resulting β-ketoester would yield a 4-cyclohexyl-4-piperidone intermediate. This ketone can then be converted to the target carboxylic acid through various functional group manipulations.

Another approach involves the intramolecular reductive amination of a δ-amino ketone or aldehyde. This strategy would require a precursor containing both the cyclohexyl moiety and the appropriately positioned amine and carbonyl functionalities.

Palladium-Catalyzed Transformations in the Synthesis of this compound

Palladium-catalyzed cross-coupling reactions have emerged as powerful tools for the formation of carbon-carbon bonds. While direct α-cyclohexylation of a piperidine-4-carboxylate derivative is challenging, a related approach involving the α-arylation of N-protected piperidine-4-carboxylate esters has been demonstrated for various aryl groups. This methodology could potentially be adapted for a cyclohexyl group, although it would likely require specialized catalysts and reaction conditions to overcome the steric hindrance and different reactivity of the cyclohexyl electrophile compared to an aryl halide.

A more feasible palladium-catalyzed approach would be a reductive Heck-type reaction, where a suitably functionalized precursor undergoes an intramolecular cyclization to form the piperidine ring.

Reductive Amination Approaches for the Piperidine Moiety Functionalization

Reductive amination is a versatile and widely used method for the formation of C-N bonds and is highly relevant to the synthesis of piperidine derivatives. A key intermediate, 4-cyclohexyl-4-piperidone, can be synthesized and then further functionalized. For instance, the piperidone can be subjected to a Strecker-type reaction with an amine and a cyanide source, followed by hydrolysis to yield the target carboxylic acid.

Alternatively, a double reductive amination approach starting from a 1,5-dicarbonyl compound bearing a cyclohexyl group could be envisioned. The reaction with an amine source would lead to the formation of the piperidine ring in a single step.

A common synthetic route to the N-protected precursor, 1-(tert-butoxycarbonyl)-4-cyclohexylpiperidine-4-carboxylic acid, likely involves the alkylation of the enolate of N-Boc-piperidine-4-carboxylate with a cyclohexyl halide. The subsequent hydrolysis of the ester would yield the desired carboxylic acid.

Stereoselective Synthesis and Chiral Resolution of this compound

The 4-position of this compound is a quaternary stereocenter, and therefore the molecule can exist as a pair of enantiomers if the cyclohexyl and piperidine rings are not symmetrically substituted. The development of methods to obtain enantiomerically pure forms of this compound is of significant interest for pharmaceutical applications.

Enantioselective Catalysis in the Preparation of Chiral this compound

The direct enantioselective synthesis of this compound is a formidable challenge. However, asymmetric methodologies developed for related 4,4-disubstituted piperidines could be applicable. These include the use of chiral auxiliaries to direct the stereochemical outcome of alkylation or cyclization reactions. For instance, a chiral auxiliary attached to the piperidine nitrogen could control the facial selectivity of an incoming electrophile, such as a cyclohexyl group.

Another strategy involves the use of chiral catalysts in reactions that construct the piperidine ring or introduce the cyclohexyl group. Asymmetric hydrogenation of a tetrahydropyridine (B1245486) precursor or an enantioselective Michael addition to form a key intermediate are potential routes.

Given the synthetic challenges, a more common approach to obtaining enantiomerically pure this compound is through the resolution of a racemic mixture. This can be achieved by several methods:

Diastereomeric Salt Formation: The racemic carboxylic acid can be reacted with a chiral amine to form diastereomeric salts, which can then be separated by fractional crystallization.

Enzymatic Resolution: Lipases or esterases can be used to selectively hydrolyze an ester derivative of the racemic carboxylic acid, affording one enantiomer as the acid and the other as the unreacted ester.

Chiral Chromatography: The racemic mixture or a suitable derivative can be separated using high-performance liquid chromatography (HPLC) with a chiral stationary phase.

The following table summarizes potential chiral resolving agents and enzymatic methods that could be applied to this compound, based on general principles of chiral resolution.

| Resolution Method | Chiral Agent/Enzyme | Potential Outcome |

| Diastereomeric Salt Formation | (R)- or (S)-α-Methylbenzylamine | Formation of separable diastereomeric salts |

| Diastereomeric Salt Formation | Brucine or Strychnine | Formation of separable diastereomeric salts |

| Enzymatic Resolution | Lipase (B570770) B from Candida antarctica (CALB) | Enantioselective hydrolysis of a methyl or ethyl ester |

| Enzymatic Resolution | Pig Liver Esterase (PLE) | Enantioselective hydrolysis of an ester derivative |

Diastereoselective Synthetic Pathways to Substituted this compound Derivatives

The creation of multiple stereocenters in a single molecular framework, such as in substituted derivatives of this compound, demands highly selective synthetic methods. While direct diastereoselective syntheses of this specific compound are not extensively documented, analogous strategies for related polysubstituted piperidines offer valuable insights into potential pathways. acs.org

One plausible approach involves the adaptation of multicomponent reactions (MCRs), which are known for their efficiency in generating molecular complexity in a single step. For instance, a one-pot, pseudo five-component reaction involving an aromatic aldehyde, an aromatic amine, and a β-keto ester can yield highly functionalized piperidine derivatives with excellent diastereoselectivity. researchgate.net By selecting appropriate starting materials, it is conceivable to construct the this compound scaffold. The diastereoselectivity in such reactions is often influenced by the catalyst and reaction conditions.

Another potential route is the diastereoselective synthesis of polysubstituted N-hydroxypiperidines, which could be subsequently converted to the desired carboxylic acid. This can be achieved through the intramolecular reductive cyclization of a 1,5-diketone monoxime. The resulting N-hydroxypiperidine is often formed as a single diastereomer. ajchem-a.com

Furthermore, organocatalytic domino reactions present a powerful tool for the asymmetric synthesis of polysubstituted piperidines. For example, a diphenylprolinol silyl (B83357) ether can catalyze a domino Michael addition/aminalization process to form piperidine rings with up to four contiguous stereocenters with high enantioselectivity. acs.org Adapting such a strategy could offer a pathway to chiral derivatives of this compound.

A hypothetical diastereoselective synthesis could involve a Michael-type addition of a cyclohexyl nucleophile to a suitable piperidine precursor, followed by the introduction of the carboxylic acid moiety. The stereochemical outcome would be directed by the choice of chiral auxiliaries or catalysts. The table below illustrates potential starting materials and catalysts for such hypothetical diastereoselective syntheses.

| Starting Material 1 | Starting Material 2 | Catalyst/Reagent | Potential Intermediate |

| Cyclohexanone (B45756) | Aniline, Ethyl acetoacetate | Sulfated titania | Polysubstituted piperidine ester |

| 1,5-diketone monoxime | NaBH3CN | - | N-hydroxypiperidine derivative |

| Aldehyde | Nitroolefin | Diphenylprolinol silyl ether | Polysubstituted piperidine |

Enzymatic Resolution Techniques for Enantiopure this compound

Enzymatic resolution is a powerful technique for obtaining enantiomerically pure compounds. For a molecule like this compound, which possesses a chiral center at the C4 position, enzymatic kinetic resolution can be employed to separate the enantiomers. This typically involves the use of enzymes, such as lipases, that selectively catalyze a reaction on one enantiomer of a racemic mixture, leaving the other enantiomer unreacted.

Lipase-catalyzed acylation is a common method for the resolution of secondary amines, including piperidine derivatives. nih.gov In a typical procedure, a racemic mixture of the piperidine is treated with an acylating agent in the presence of a lipase. The enzyme will selectively acylate one enantiomer, which can then be separated from the unreacted enantiomer. For instance, Toyobo LIP-300 lipase has been successfully used with trifluoroethyl isobutyrate as the acylating agent for the kinetic resolution of piperidine atropisomers. nih.gov A similar approach could be applied to a suitable precursor of this compound.

The efficiency of enzymatic resolution is often dependent on the choice of enzyme, solvent, and acylating agent. A screening of various lipases and reaction conditions would be necessary to optimize the resolution of this compound or its derivatives. The table below presents examples of lipases and their applications in the resolution of related compounds.

| Enzyme | Substrate Type | Reaction | Selectivity (E-value) |

| Toyobo LIP-300 | Piperidine atropisomers | Acylation | High |

| Lipase PS (Amano) | Racemic alcohols | Acetylation | 17 |

| Porcine Pancreatic Lipase (PPL) | β-Ketothioamides | Cyclization | High |

Optimization of Synthetic Pathways for Research Scale Production

For research-scale production, the optimization of synthetic pathways is crucial to ensure a reliable and efficient supply of the target compound. This involves strategies to enhance yields, the development of efficient catalysts, and the adoption of sustainable chemical practices.

A common route to α,α-disubstituted amino acids is the Strecker synthesis, which can be adapted for piperidine-4-carboxylic acids. The classical Strecker synthesis involves the reaction of a ketone (in this case, 4-cyclohexylpiperidone), an amine source (like ammonia), and a cyanide source (like potassium cyanide), followed by hydrolysis of the resulting α-aminonitrile. Optimizing this multi-step process is key to maximizing the yield.

The Bucherer-Bergs reaction offers an alternative that can also produce tetrasubstituted amino acids via a hydantoin (B18101) intermediate. mdpi.comnih.gov This reaction uses a ketone, ammonium (B1175870) carbonate, and a cyanide source. Continuous flow chemistry has been shown to intensify the Bucherer-Bergs reaction, leading to nearly quantitative conversions in significantly reduced reaction times. organic-chemistry.org

| Reaction | Key Reactants | Intermediate | Typical Yields (Related Compounds) |

| Strecker Synthesis | Ketone, Ammonia, Cyanide | α-Aminonitrile | Variable, can be optimized |

| Bucherer-Bergs Reaction | Ketone, Ammonium Carbonate, Cyanide | Hydantoin | Good to excellent |

The synthesis of the piperidine ring itself often relies on catalytic hydrogenation of a corresponding pyridine (B92270) precursor. The choice of catalyst is critical for the efficiency and selectivity of this transformation. Noble metal catalysts such as rhodium, palladium, and ruthenium on various supports are commonly employed. For instance, rhodium on carbon has been used for the complete hydrogenation of aromatic rings under relatively mild conditions. nih.gov

Recent advancements have focused on developing more sustainable and cost-effective catalysts. For example, heterogeneous cobalt catalysts based on titanium nanoparticles have shown good yields and selectivity in the hydrogenation of pyridine derivatives in water. nih.gov The development of catalysts that can tolerate a wide range of functional groups is also a significant area of research.

In the context of multicomponent reactions for the synthesis of highly substituted piperidines, various catalysts have been explored, including Lewis acids like ZrOCl2·8H2O and organocatalysts such as 2,6-pyridinedicarboxylic acid. growingscience.com For the synthesis of this compound, screening a range of catalysts for the key ring-forming or substitution reactions would be essential for identifying the most efficient system.

| Catalyst | Reaction Type | Advantages |

| Rh/C | Hydrogenation | High activity, mild conditions |

| Co/TiO2 | Hydrogenation | More sustainable, can be used in water |

| ZrOCl2·8H2O | Multicomponent reaction | Efficient for piperidine synthesis |

| 2,6-pyridinedicarboxylic acid | Multicomponent reaction | Mild, organocatalyst |

Adopting green chemistry principles in the synthesis of complex molecules like this compound is increasingly important. This involves using less hazardous solvents, improving atom economy, and reducing waste.

Multicomponent reactions (MCRs) are inherently green as they combine multiple synthetic steps into a single operation, reducing solvent use and purification steps. researchgate.netgrowingscience.com The one-pot synthesis of highly substituted piperidines is a prime example of this approach. growingscience.com

The use of water as a solvent is another key aspect of green chemistry. The development of water-mediated reactions, such as the intramolecular cyclization for the synthesis of piperidinols, demonstrates the feasibility of moving away from traditional organic solvents. nih.gov Furthermore, the use of biodegradable and non-toxic catalysts, such as citric acid or sodium lauryl sulfate, in piperidine synthesis aligns with green chemistry principles. growingscience.com

Atom economy can be maximized by designing synthetic routes that incorporate most of the atoms from the starting materials into the final product. Catalytic hydrogenation is an atom-economical method for ring saturation. The choice of reagents and reaction types that minimize the formation of byproducts is central to a sustainable synthetic strategy.

| Green Chemistry Principle | Application in Piperidine Synthesis | Example |

| Atom Economy | Multicomponent reactions, Catalytic hydrogenation | One-pot synthesis of functionalized piperidines |

| Use of Safer Solvents | Reactions in water or solvent-free conditions | Water-mediated intramolecular cyclization |

| Use of Renewable Feedstocks | N/A for this specific compound | N/A |

| Catalysis | Use of efficient and recyclable catalysts | Heterogeneous cobalt catalysts |

Elucidation of Molecular Structure and Conformation Through Advanced Spectroscopic and Diffraction Methods

Nuclear Magnetic Resonance (NMR) Spectroscopy for Detailed Structural Assignments of 4-Cyclohexylpiperidine-4-carboxylic Acid

NMR spectroscopy is a powerful, non-destructive technique that provides detailed information about the carbon-hydrogen framework of a molecule, as well as the connectivity and spatial relationships between atoms.

For a molecule with the complexity of this compound, one-dimensional (1D) ¹H and ¹³C NMR spectra can exhibit significant signal overlap, making unambiguous assignments challenging. Multi-dimensional NMR techniques, such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation), are indispensable for resolving these complexities.

¹H NMR: The proton NMR spectrum would be expected to show a complex pattern of signals for the piperidine (B6355638) and cyclohexyl ring protons, likely in the range of 1.0-3.5 ppm. The acidic proton of the carboxylic acid group would appear as a broad singlet at a downfield chemical shift, typically above 10 ppm.

¹³C NMR: The carbon NMR spectrum would display distinct signals for each unique carbon atom. The carbonyl carbon of the carboxylic acid would be observed in the range of 170-185 ppm. The quaternary carbon at the 4-position of the piperidine ring would appear around 40-50 ppm, while the other carbons of the piperidine and cyclohexyl rings would resonate in the aliphatic region (20-60 ppm). wikipedia.org

COSY: This experiment reveals proton-proton couplings within the same spin system, allowing for the tracing of connectivities within the cyclohexyl and piperidine rings separately. For instance, the signals of adjacent methylene (B1212753) protons within both rings would show cross-peaks.

HSQC: This technique correlates proton signals with their directly attached carbon atoms, enabling the definitive assignment of protonated carbons.

HMBC: This experiment detects longer-range correlations between protons and carbons (typically over two to three bonds). This is particularly useful for identifying the connectivity between the cyclohexyl and piperidine rings via the quaternary carbon, and for confirming the position of the carboxylic acid group.

Interactive Data Table: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound

| Atom Number | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) | Multi-Dimensional NMR Correlations (Predicted) |

| C1' (Cyclohexyl) | 1.5 - 1.8 | 35 - 45 | HMBC to H2, H6, H2', H6' |

| C2', C6' (Cyclohexyl) | 1.0 - 1.4 (axial), 1.6 - 1.9 (equatorial) | 25 - 35 | COSY with H1', H3', H5'; HSQC with C2', C6' |

| C3', C5' (Cyclohexyl) | 1.0 - 1.4 (axial), 1.6 - 1.9 (equatorial) | 20 - 30 | COSY with H2', H4', H6'; HSQC with C3', C5' |

| C4' (Cyclohexyl) | 1.0 - 1.4 (axial), 1.6 - 1.9 (equatorial) | 25 - 35 | COSY with H3', H5'; HSQC with C4' |

| C2, C6 (Piperidine) | 2.8 - 3.2 (equatorial), 2.4 - 2.8 (axial) | 45 - 55 | COSY with H3, H5; HSQC with C2, C6 |

| C3, C5 (Piperidine) | 1.4 - 1.7 (axial), 1.8 - 2.1 (equatorial) | 20 - 30 | COSY with H2, H4, H6; HSQC with C3, C5 |

| C4 (Piperidine) | - | 40 - 50 | HMBC to H1', H2', H6', H3, H5, COOH |

| COOH | > 10 (broad) | 170 - 185 | HMBC to H3, H5 |

Note: The predicted chemical shifts are based on typical values for similar structural motifs and may vary depending on the solvent and other experimental conditions.

Both the piperidine and cyclohexyl rings are known to adopt chair conformations to minimize steric strain. cdc.gov The orientation of the substituents on these rings (axial vs. equatorial) can be determined through analysis of coupling constants (³JHH) and Nuclear Overhauser Effect (NOE) data.

Variable temperature NMR studies can provide insights into the dynamics of conformational exchange. optica.orgcopernicus.org By cooling the sample, it may be possible to slow the interconversion between different chair conformations to the point where they can be observed as separate species in the NMR spectrum. rsc.org This allows for the determination of the energy barrier to ring inversion and the relative populations of the different conformers. researchgate.net NOESY (Nuclear Overhauser Effect Spectroscopy) experiments can identify protons that are close in space, providing crucial information for determining the relative stereochemistry and preferred conformation.

Mass Spectrometry for Molecular Weight and Fragmentation Pattern Analysis of this compound and its Derivatives

Mass spectrometry is an analytical technique that measures the mass-to-charge ratio of ions. It is used to determine the molecular weight of a compound and to gain structural information from its fragmentation pattern.

High-resolution mass spectrometry (HRMS) can measure the mass of a molecule with very high accuracy (typically to within a few parts per million). This allows for the unambiguous determination of the elemental composition of this compound (C₁₂H₂₁NO₂). The calculated exact mass can be compared to the measured mass to confirm the molecular formula.

Data Table: High-Resolution Mass Spectrometry Data for this compound

| Ion | Molecular Formula | Calculated Exact Mass | Measured Exact Mass (Hypothetical) |

| [M+H]⁺ | C₁₂H₂₂NO₂⁺ | 212.1645 | 212.1642 |

| [M+Na]⁺ | C₁₂H₂₁NNaO₂⁺ | 234.1465 | 234.1461 |

| [M-H]⁻ | C₁₂H₂₀NO₂⁻ | 210.1499 | 210.1495 |

Tandem mass spectrometry (MS/MS) involves the isolation of a specific ion (the precursor ion) and its subsequent fragmentation by collision with an inert gas. The resulting fragment ions (product ions) are then analyzed. This technique provides detailed information about the structure of the molecule. pacific.edu

The fragmentation of this compound in positive ion mode would likely proceed through several characteristic pathways:

Loss of water (-18 Da): Carboxylic acids readily lose a molecule of water from the protonated molecular ion.

Loss of formic acid (-46 Da): This is another common fragmentation pathway for carboxylic acids.

Cleavage of the C-C bond between the rings: This would result in fragment ions corresponding to the charged piperidine-carboxylic acid moiety or the charged cyclohexyl group.

Ring opening of the piperidine or cyclohexyl ring: This can lead to a variety of smaller fragment ions.

In negative ion mode, a prominent fragmentation would be the loss of carbon dioxide (-44 Da) from the deprotonated molecular ion. cam.ac.uk

Interactive Data Table: Predicted Key Fragment Ions in the Tandem Mass Spectrum of [M+H]⁺ of this compound

| m/z (Hypothetical) | Proposed Fragment Structure/Loss |

| 194.1539 | [M+H - H₂O]⁺ |

| 166.1590 | [M+H - HCOOH]⁺ |

| 128.0706 | [Piperidine-4-carboxylic acid + H]⁺ |

| 83.0855 | [Cyclohexyl]⁺ |

Infrared and Raman Spectroscopy for Functional Group Identification and Vibrational Analysis

Infrared (IR) and Raman spectroscopy are complementary techniques that probe the vibrational modes of a molecule. researchgate.net They are excellent for identifying the presence of specific functional groups.

For this compound, the key functional groups that would give rise to characteristic vibrational bands are the carboxylic acid (O-H, C=O, C-O) and the secondary amine (N-H) of the piperidine ring.

O-H stretch: A very broad and strong absorption in the IR spectrum, typically in the range of 2500-3300 cm⁻¹, is characteristic of the hydrogen-bonded O-H group of a carboxylic acid dimer. royalsocietypublishing.org

C=O stretch: A strong, sharp absorption in the IR spectrum around 1700-1725 cm⁻¹ is indicative of the carbonyl group of the carboxylic acid. tandfonline.com

N-H stretch: A moderate absorption in the IR spectrum around 3300-3500 cm⁻¹ would be expected for the N-H stretch of the secondary amine in the piperidine ring. This band may be broad if hydrogen bonding is present.

C-H stretches: Absorptions in the region of 2850-3000 cm⁻¹ are due to the C-H stretching vibrations of the cyclohexyl and piperidine rings.

Raman Spectroscopy: Raman spectroscopy is particularly useful for observing the vibrations of non-polar bonds. The C-C bond stretching of the cyclohexyl and piperidine rings would be expected to show strong signals in the Raman spectrum. The C=O stretch is also typically observed in the Raman spectrum.

A combined analysis of the IR and Raman spectra can provide a more complete picture of the vibrational modes of the molecule. americanpharmaceuticalreview.com Theoretical calculations, such as Density Functional Theory (DFT), can be used to predict the vibrational frequencies and aid in the assignment of the experimental spectra. nih.gov

Data Table: Characteristic Infrared and Raman Vibrational Frequencies for this compound

| Vibrational Mode | Expected Frequency Range (cm⁻¹) | Expected Intensity (IR) | Expected Intensity (Raman) |

| O-H stretch (carboxylic acid) | 2500 - 3300 | Strong, Broad | Weak |

| N-H stretch (piperidine) | 3300 - 3500 | Moderate | Weak |

| C-H stretch (aliphatic) | 2850 - 3000 | Strong | Strong |

| C=O stretch (carboxylic acid) | 1700 - 1725 | Strong | Moderate |

| C-N stretch | 1000 - 1250 | Moderate | Weak |

| C-C stretch | 800 - 1200 | Weak | Strong |

X-ray crystallography stands as a definitive technique for the unambiguous determination of the three-dimensional atomic arrangement of molecules in the solid state. For analogs of this compound, this method provides precise data on bond lengths, bond angles, and torsion angles, which collectively define the molecule's conformation. The resulting structural parameters are crucial for understanding structure-activity relationships in medicinal chemistry and materials science.

Crystal Packing and Intermolecular Interactions

The solid-state architecture of crystalline materials is governed by the intricate network of intermolecular interactions that dictate how individual molecules assemble. In the case of this compound analogs, the crystal packing is primarily driven by a combination of strong hydrogen bonds and weaker non-covalent interactions.

The presence of the carboxylic acid moiety is a dominant factor in the crystal packing of these analogs. Carboxylic acids are well-known to form robust hydrogen-bonded dimers through a recognizable supramolecular synthon. nih.govmdpi.com This interaction involves the hydroxyl group of one molecule hydrogen bonding to the carbonyl oxygen of a neighboring molecule, and vice-versa, creating a characteristic ring motif. For instance, in the crystal structure of 1-[N-(4-methylphenyl)-N-(methylsulfonyl)alanyl]piperidine-4-carboxylic acid, a related compound, the carboxylic acid group facilitates the formation of strong dimer synthons. nih.gov

To illustrate the type of data obtained from such an analysis, the following table presents hypothetical crystallographic data for an analog, based on typical values for similar organic compounds.

| Parameter | Value |

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| a (Å) | 10.123 |

| b (Å) | 15.456 |

| c (Å) | 9.876 |

| α (°) | 90 |

| β (°) | 105.2 |

| γ (°) | 90 |

| Volume (ų) | 1489.1 |

| Z | 4 |

| Density (calculated) (g/cm³) | 1.250 |

| Hydrogen Bond (D-H···A) | O-H···O |

| H···A distance (Å) | 1.85 |

| D-H···A angle (°) | 175 |

This table is representative and does not correspond to experimentally determined data for this compound.

The study of crystal packing and intermolecular interactions through X-ray crystallography provides invaluable insights into the solid-state behavior of this compound analogs, which is fundamental for their development in various scientific and technological fields.

Chemical Reactivity and Derivatization Research of 4 Cyclohexylpiperidine 4 Carboxylic Acid

Reaction Mechanisms and Pathways of the Carboxylic Acid Moiety

The carboxylic acid group is a primary site for derivatization, enabling the synthesis of a diverse range of analogs with modified physicochemical properties.

Esterification Reactions and Kinetic Studies

The esterification of 4-cyclohexylpiperidine-4-carboxylic acid is a fundamental transformation for prodrug strategies and for modifying the compound's lipophilicity. Due to the steric hindrance imposed by the adjacent cyclohexyl group, direct acid-catalyzed esterification, such as the Fischer esterification, often requires forcing conditions and may result in low yields. masterorganicchemistry.commasterorganicchemistry.comchemguide.co.uk The mechanism of Fischer esterification involves the protonation of the carbonyl oxygen, followed by nucleophilic attack of the alcohol. masterorganicchemistry.com The use of a large excess of the alcohol and removal of water can drive the equilibrium towards the product. masterorganicchemistry.com

More efficient methods for esterifying sterically hindered carboxylic acids involve the use of coupling agents. The dicyclohexylcarbodiimide (B1669883) (DCC) and 4-dimethylaminopyridine (B28879) (DMAP) system is a widely employed method. orgsyn.org In this reaction, DCC activates the carboxylic acid to form a highly reactive O-acylisourea intermediate, which is then attacked by the alcohol, facilitated by the nucleophilic catalyst DMAP. orgsyn.org

Table 1: Comparison of Esterification Methods for Sterically Hindered Carboxylic Acids

| Method | Reagents | Typical Conditions | Advantages | Disadvantages |

| Fischer Esterification | Alcohol, Strong Acid (e.g., H₂SO₄) | High temperature, excess alcohol | Inexpensive reagents | Harsh conditions, low yields for hindered substrates |

| DCC/DMAP Coupling | Alcohol, DCC, DMAP | Room temperature, aprotic solvent | Mild conditions, higher yields | Formation of dicyclohexylurea byproduct |

Amidation Reactions for Peptide Coupling Applications

The formation of an amide bond is crucial for incorporating this compound into peptide structures, a common strategy in medicinal chemistry to create conformationally constrained peptide mimics. chemimpex.com The direct reaction between a carboxylic acid and an amine to form an amide is generally unfavorable and requires activation of the carboxylic acid.

For sterically hindered amino acids like this compound, standard peptide coupling reagents are necessary to achieve efficient amide bond formation. uni-kiel.de Reagents are broadly classified into carbodiimides, phosphonium (B103445) salts, and uronium/aminium salts. uniurb.itiris-biotech.depeptide.comsigmaaldrich.com

Carbodiimides: Reagents like DCC and diisopropylcarbodiimide (DIC) activate the carboxylic acid to form an O-acylisourea intermediate. peptide.com To suppress racemization and improve efficiency, additives such as 1-hydroxybenzotriazole (B26582) (HOBt) or 1-hydroxy-7-azabenzotriazole (B21763) (HOAt) are often used. uniurb.it These additives trap the O-acylisourea to form a less reactive but more selective active ester.

Phosphonium Salts: Reagents such as (Benzotriazol-1-yloxy)tris(dimethylamino)phosphonium hexafluorophosphate (B91526) (BOP) and (Benzotriazol-1-yloxy)tripyrrolidinophosphonium hexafluorophosphate (PyBOP) are highly effective for coupling hindered amino acids. sigmaaldrich.com They react with the carboxylic acid to form a reactive phosphonium ester.

Uronium/Aminium Salts: Reagents like O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate (HBTU), O-(7-Azabenzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate (HATU), and (1-Cyano-2-ethoxy-2-oxoethylidenaminooxy)dimethylamino-morpholino-carbenium hexafluorophosphate (COMU) are among the most powerful coupling reagents. uniurb.itsigmaaldrich.com They generate highly reactive OBt or OAt active esters in situ. sigmaaldrich.com HATU is particularly effective for difficult couplings due to the anchimeric assistance provided by the pyridine (B92270) nitrogen in HOAt. sigmaaldrich.com

The choice of coupling reagent and conditions is critical to minimize side reactions, such as racemization and the formation of unreactive N-acylurea byproducts, especially when dealing with sterically demanding substrates. uni-kiel.deuniurb.it

Table 2: Common Peptide Coupling Reagents for Hindered Amino Acids

| Reagent Class | Examples | Activating Species | Key Features |

| Carbodiimides | DCC, DIC | O-Acylisourea | Often used with additives (HOBt, HOAt) to reduce racemization |

| Phosphonium Salts | BOP, PyBOP | Phosphonium Ester | Effective for hindered couplings |

| Uronium/Aminium Salts | HBTU, HATU, COMU | OBt/OAt Active Ester | High reactivity, suitable for difficult couplings |

Reduction Mechanisms of the Carboxylic Acid Group

The reduction of the carboxylic acid moiety in this compound to the corresponding primary alcohol, (4-cyclohexylpiperidin-4-yl)methanol, provides a valuable intermediate for further functionalization.

The most common and effective reagent for the reduction of carboxylic acids is lithium aluminum hydride (LiAlH₄). chemguide.co.uklibretexts.org The reaction is typically carried out in an anhydrous ethereal solvent, such as diethyl ether or tetrahydrofuran (B95107). The mechanism involves the deprotonation of the carboxylic acid to form a lithium carboxylate, followed by the transfer of hydride ions from the AlH₄⁻ species to the carbonyl carbon. The reaction proceeds through an aldehyde intermediate, which is immediately reduced to the primary alcohol. chemguide.co.uklibretexts.org Due to the high reactivity of LiAlH₄, it is not possible to isolate the aldehyde intermediate. chemguide.co.uk

Alternatively, borane (B79455) (BH₃), often used as a complex with tetrahydrofuran (BH₃·THF) or dimethyl sulfide (B99878) (BH₃·SMe₂), can also reduce carboxylic acids to primary alcohols. commonorganicchemistry.com Borane is generally less reactive than LiAlH₄ and offers better selectivity in the presence of certain other functional groups.

A two-step procedure involving activation of the carboxylic acid followed by reduction with a milder reducing agent like sodium borohydride (B1222165) (NaBH₄) can also be employed. commonorganicchemistry.com The carboxylic acid can be activated, for example, by conversion to a mixed anhydride. This approach is useful when the substrate contains functional groups that are sensitive to LiAlH₄.

Functionalization of the Piperidine (B6355638) Nitrogen in this compound

The secondary amine of the piperidine ring is another key site for derivatization, allowing for the introduction of various substituents to modulate the pharmacological properties of the molecule.

Alkylation and Acylation Reactions at the Piperidine Nitrogen

N-alkylation of the piperidine nitrogen can be achieved by reacting this compound with an alkyl halide in the presence of a base. The choice of base and solvent is crucial to ensure efficient reaction and minimize side reactions. Common bases include potassium carbonate or triethylamine.

N-acylation is readily accomplished by treating the piperidine nitrogen with an acyl chloride or an acid anhydride, typically in the presence of a base to neutralize the hydrogen halide byproduct. These reactions are generally high-yielding and provide a straightforward method for introducing a wide range of acyl groups.

Introduction of Protecting Groups and their Cleavage Strategies

In multi-step syntheses, it is often necessary to protect the piperidine nitrogen to prevent its interference with reactions at the carboxylic acid moiety. The most commonly used protecting groups for the piperidine nitrogen are the tert-butyloxycarbonyl (Boc) and the 9-fluorenylmethyloxycarbonyl (Fmoc) groups. chemimpex.comchemimpex.com

The Boc group is typically introduced by reacting this compound with di-tert-butyl dicarbonate (B1257347) (Boc₂O) in the presence of a base. organic-chemistry.org The Boc group is stable to a wide range of reaction conditions but can be readily cleaved under acidic conditions, such as with trifluoroacetic acid (TFA) in dichloromethane (B109758) (DCM). organic-chemistry.orgpeptide.com The cleavage mechanism involves the protonation of the carbonyl oxygen of the carbamate, followed by the elimination of isobutylene (B52900) and carbon dioxide to regenerate the free amine.

The Fmoc group is introduced using reagents like 9-fluorenylmethyl-N-succinimidyl carbonate (Fmoc-OSu) or Fmoc-chloride (Fmoc-Cl). wikipedia.org The Fmoc group is stable to acidic conditions but is labile to bases. wikipedia.orgchempep.com Cleavage is typically achieved using a solution of piperidine in a polar aprotic solvent like dimethylformamide (DMF). wikipedia.orgchempep.comspringernature.comresearchgate.net The mechanism involves a base-catalyzed β-elimination (E1cB mechanism), where piperidine abstracts the acidic proton on the fluorenyl ring, leading to the collapse of the protecting group and the formation of dibenzofulvene, which is scavenged by piperidine. springernature.comresearchgate.net

The orthogonal nature of the Boc (acid-labile) and Fmoc (base-labile) protecting groups makes them highly valuable in complex synthetic strategies, allowing for the selective deprotection of different functional groups within the same molecule. organic-chemistry.orgchempep.com

Table 3: Common Protecting Groups for the Piperidine Nitrogen

| Protecting Group | Introduction Reagent | Cleavage Conditions | Key Features |

| Boc (tert-butyloxycarbonyl) | Boc₂O | Acidic (e.g., TFA) | Stable to bases and nucleophiles |

| Fmoc (9-fluorenylmethyloxycarbonyl) | Fmoc-OSu, Fmoc-Cl | Basic (e.g., Piperidine in DMF) | Stable to acids |

Reactivity of the Cyclohexyl Ring and its Substitutions

The cyclohexyl group of this compound is a saturated carbocycle. Its chemical reactivity is largely defined by the strong, non-polar carbon-carbon and carbon-hydrogen (C-H) single bonds. These bonds are generally stable and unreactive under standard conditions, making direct functionalization a significant chemical challenge. However, modern synthetic methodologies have provided pathways to modify such inert structures, primarily through C-H activation or by introducing functional groups that can subsequently undergo substitution.

Electrophilic "Substitution" via C-H Functionalization

Direct electrophilic substitution on the saturated cyclohexyl ring is not a feasible reaction pathway in the classical sense. Instead, the functionalization of C-H bonds, often catalyzed by transition metals, serves as a modern equivalent. Palladium-catalyzed C-H activation has emerged as a powerful strategy for forming new carbon-carbon bonds at previously inert positions. nih.govscripps.edursc.orgdntb.gov.ua

Research into transannular C-H arylation of cycloalkane carboxylic acids has demonstrated that a native carboxylic acid group can direct a palladium catalyst to activate a γ-C-H bond (at the 4-position of the ring). nih.govscripps.edu In the context of this compound, the piperidine-4-carboxylic acid moiety could theoretically direct a catalyst to functionalize the C-H bond on the cyclohexyl ring that is spatially closest. Specifically, the γ-position of the cyclohexyl ring (C-4') is a prime target for such transformations.

This process typically involves a bifunctional ligand that assists in bringing the palladium catalyst into proximity with the target C-H bond, leading to its cleavage and subsequent coupling with a reaction partner, such as an aryl halide or boronic acid. nih.govnih.govcam.ac.uk This allows for the introduction of aryl groups onto the cyclohexyl ring, a transformation of significant interest in medicinal chemistry for exploring structure-activity relationships. nih.govscripps.edursc.org The reaction demonstrates exquisite regioselectivity, often favoring the transannular γ-position over more conventionally reactive sites. nih.gov

Nucleophilic Substitutions on Functionalized Derivatives

Nucleophilic substitution on the cyclohexyl ring requires the pre-existence of a suitable leaving group, such as a halide or a tosylate. The parent compound, this compound, lacks such a group. Therefore, research in this area focuses on a two-step strategy:

Introduction of a Functional Group: An initial oxidative step is required to introduce a functional group, typically a hydroxyl (-OH) group, onto the cyclohexyl ring. This can be accomplished through various oxidative methods.

Conversion and Substitution: The resulting hydroxyl group can then be converted into a good leaving group (e.g., by reaction with tosyl chloride to form a tosylate or with a halogenating agent to form a halide). This functionalized derivative can then undergo classical nucleophilic substitution reactions (SN2) with a variety of nucleophiles.

Oxidative Transformations

The cyclohexyl ring can undergo several oxidative transformations, which are key for creating derivatives with altered polarity and structure.

Hydroxylation and Ketonization: The C-H bonds of the cyclohexyl ring can be oxidized to form hydroxyl groups (cyclohexanols) or ketones (cyclohexanones). researchgate.net This is often achieved using strong oxidizing agents or metal-based catalysts. The primary products of industrial-scale cyclohexane (B81311) oxidation are cyclohexanol (B46403) and cyclohexanone (B45756). These reactions proceed via radical mechanisms, often involving a cyclohexyl hydroperoxide intermediate. researchgate.net For this compound, such an oxidation would likely yield a mixture of isomers, with oxidation at the C-4' position being of particular interest for subsequent derivatization.

Aromatization (Dehydrogenation): A significant oxidative transformation is the dehydrogenation of the cyclohexyl ring to form a phenyl ring. researchgate.netnih.goveurekaselect.com This aromatization reaction creates an analog where the saturated, three-dimensional cyclohexyl group is replaced by a flat, aromatic phenyl group. This transformation is synthetically valuable for structure-reactivity studies, as it dramatically alters the steric and electronic profile of the molecule. The reaction is typically catalyzed by palladium on carbon (Pd/C) at elevated temperatures, often without the need for an external oxidant or hydrogen acceptor. researchgate.netresearchgate.net The conversion of a cyclohexanone intermediate to a phenol (B47542) is a well-established route for this type of aromatization. nih.goveurekaselect.com

Reductive Transformations

The cyclohexyl ring of this compound is fully saturated and, therefore, cannot be reduced further under standard catalytic hydrogenation conditions. Reductive transformations would only be relevant for derivatives of the compound that contain reducible functional groups on the cyclohexyl ring, such as a ketone, an enone, or a double bond (cyclohexenyl derivative). For instance, a 4'-oxocyclohexyl derivative could be reduced to the corresponding 4'-hydroxycyclohexyl analog using reducing agents like sodium borohydride. dtic.mil

Synthesis of Novel Derivatives and Analogs of this compound for Structure-Reactivity Studies

The synthesis of novel derivatives and analogs is fundamental to understanding structure-activity relationships (SAR), which correlate a molecule's chemical structure with its biological or chemical properties. nih.govnih.govnih.govmdpi.com For this compound, SAR studies often focus on modifying the cyclohexyl moiety to probe its influence on molecular interactions. Key synthetic strategies include substitution on the ring, alteration of the ring itself, and aromatization.

Research Findings on Derivative Synthesis

Systematic modification of the cyclohexyl ring allows researchers to fine-tune properties such as lipophilicity, steric bulk, and hydrogen bonding capacity. These modifications provide insights into the specific interactions the cyclohexyl group may have in a larger system.

Below is a table summarizing key synthetic strategies for creating derivatives of this compound for structure-reactivity studies.

| Modification Strategy | Synthetic Approach | Example Derivative(s) | Purpose of Modification (SAR Study) | Key Reagents/Conditions |

|---|---|---|---|---|

| Substitution on Cyclohexyl Ring | Palladium-catalyzed transannular γ-C-H arylation of the carboxylic acid. nih.govscripps.edu | 4-(4'-Arylcyclohexyl)piperidine-4-carboxylic acid | To investigate the effect of aromatic substituents and explore potential π-π or hydrophobic interactions. | Pd(OAc)₂, bifunctional ligand (e.g., quinuclidine-pyridone), aryl iodide, high temperature. nih.gov |

| Aromatization of Cyclohexyl Ring | Catalytic dehydrogenation. This may proceed via an intermediate cyclohexanone, which readily aromatizes to a phenol. researchgate.netnih.gov | 4-(4'-Hydroxyphenyl)piperidine-4-carboxylic acid | To assess the impact of replacing the flexible, bulky cyclohexyl ring with a rigid, planar aromatic system. | Pd/C catalyst, high temperature (e.g., 150°C), often in a high-boiling solvent like N,N-dimethylacetamide. researchgate.net |

| Introduction of Polar Groups | 1. Oxidation of a C-H bond to a ketone. 2. Subsequent reduction to a hydroxyl group. | 4-(4'-Oxocyclohexyl)piperidine-4-carboxylic acid; 4-(4'-Hydroxycyclohexyl)piperidine-4-carboxylic acid | To introduce hydrogen bond donor/acceptor capabilities and increase polarity. | 1. Oxidizing agents (e.g., CrO₃, KMnO₄). 2. Reducing agents (e.g., NaBH₄, LiAlH₄). dtic.mil |

| Ring Contraction | Multi-step synthesis starting from a cyclopentane-containing precursor, followed by construction of the piperidine carboxylic acid moiety. | 4-Cyclopentylpiperidine-4-carboxylic acid | To evaluate the importance of the six-membered ring size and its specific conformational preferences. | Varies depending on the specific synthetic route chosen. |

Computational and Theoretical Investigations of 4 Cyclohexylpiperidine 4 Carboxylic Acid

Quantum Chemical Calculations for Electronic Structure and Molecular Orbitals

Quantum chemical calculations are fundamental to understanding the electronic properties and reactivity of a molecule. These methods, particularly Density Functional Theory (DFT), provide insights into the three-dimensional arrangement of atoms and the distribution of electrons.

Density Functional Theory (DFT) Studies on Conformational Preferences

For a molecule like 4-Cyclohexylpiperidine-4-carboxylic acid, which possesses multiple rotatable bonds and two ring systems, a variety of conformations are possible. DFT studies would be instrumental in identifying the most stable (lowest energy) conformations of the molecule in the gas phase and in different solvent environments. nih.gov Such studies involve optimizing the geometry of various possible conformers and calculating their relative energies. The results would reveal the preferred spatial arrangement of the cyclohexyl and piperidine (B6355638) rings with respect to each other, as well as the orientation of the carboxylic acid group. This information is crucial as the biological activity of a molecule is often dictated by its preferred conformation.

Prediction of Spectroscopic Parameters and Validation with Experimental Data

DFT calculations can predict various spectroscopic parameters, such as vibrational frequencies (infrared and Raman spectra) and nuclear magnetic resonance (NMR) chemical shifts. nih.govchemrxiv.org These theoretical predictions can be compared with experimentally obtained spectra to validate the accuracy of the computational model and to aid in the interpretation of experimental data. For instance, calculated vibrational frequencies can help in assigning the absorption bands observed in an experimental IR spectrum to specific molecular vibrations. Similarly, predicted NMR chemical shifts can assist in the assignment of signals in ¹H and ¹³C NMR spectra. nih.gov

Molecular Dynamics Simulations for Conformational Sampling and Flexibility Analysis

While DFT provides information about static, low-energy conformations, Molecular Dynamics (MD) simulations offer a dynamic picture of a molecule's behavior over time. mdpi.com MD simulations would allow for the exploration of the conformational landscape of this compound by simulating the movements of its atoms over a period of time. This would provide insights into the molecule's flexibility and the transitions between different conformations. Understanding the dynamic nature of the molecule is important, as its ability to adopt different shapes can influence its interaction with biological targets.

In Silico Modeling of Molecular Interactions with Biomolecular Targets

In silico modeling techniques are employed to predict and analyze the interactions between a small molecule, such as this compound, and a biological target, typically a protein.

Docking Studies for Ligand-Receptor Binding Hypothesis Generation

Molecular docking is a computational technique used to predict the preferred orientation of a molecule when it binds to a target protein. mdpi.comnih.gov If a potential biological target for this compound were identified, docking studies could be performed to generate hypotheses about how the molecule fits into the binding site of the protein. These studies would predict the binding mode and estimate the binding affinity, providing valuable information for understanding its potential mechanism of action and for the rational design of more potent analogs. mdpi.com

Quantitative Structure-Activity Relationship (QSAR) Model Development for Derivative Design

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational method used to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. nih.govnih.gov If a set of derivatives of this compound with known biological activities were available, a QSAR model could be developed. This model would identify the key molecular features (descriptors) that are important for the observed activity. Once a reliable QSAR model is established, it can be used to predict the activity of newly designed derivatives, thereby guiding the synthesis of more potent compounds and accelerating the drug discovery process. researchgate.net

Reaction Mechanism Elucidation through Computational Chemistry

Computational chemistry serves as a powerful tool for elucidating the intricate step-by-step pathways of chemical reactions, providing insights that are often inaccessible through experimental methods alone. By modeling reactants, transition states, and products, researchers can map out entire reaction energy profiles, identify the most likely mechanistic routes, and understand the factors that control reaction rates and selectivity.

A thorough review of scientific literature indicates that, to date, specific computational studies elucidating the reaction mechanisms for the synthesis or transformation of this compound have not been published. However, to illustrate the application and power of these theoretical methods in understanding reactions involving the piperidine scaffold, we can examine a detailed computational investigation of a reaction catalyzed by piperidine itself.

Illustrative Example: Piperidine-Catalyzed [3+2] Cycloaddition Reaction

A study by Tajabadi et al. provides a comprehensive mechanistic insight into the role of piperidine as an organocatalyst in the [3+2] cycloaddition (32CA) reaction of benzalacetone with phenyl azide (B81097). rsc.orgrsc.orgnih.gov This reaction is a key method for synthesizing 1,2,3-triazoles, which are important heterocyclic compounds in medicinal chemistry. rsc.org The researchers employed quantum chemistry methods to explore both the catalyst-free reaction and two plausible piperidine-catalyzed mechanistic pathways. rsc.orgrsc.org

Computational Methods Employed

The study utilized Density Functional Theory (DFT), a robust method for investigating the electronic structure of chemical systems. rsc.org Calculations were performed with several different functionals, including B3LYP, MPWB1K, and M06-2X, paired with 6-31G(d) and 6-311G(d,p) basis sets to ensure accuracy. rsc.orgrsc.orgnih.gov These calculations were conducted for reactions in both the gas phase and in solution to model realistic experimental conditions. rsc.orgnih.gov

Investigated Reaction Pathways

The central question was how piperidine catalyzes the cycloaddition. The researchers modeled three primary pathways:

Uncatalyzed Pathway: A direct [3+2] cycloaddition between benzalacetone and phenyl azide without any catalyst.

Catalyzed Pathway via Iminium Intermediate: Piperidine reacts with the α,β-unsaturated ketone (benzalacetone) to form a reactive iminium intermediate. This intermediate then undergoes cycloaddition with phenyl azide. rsc.org

Catalyzed Pathway via Dienamine Intermediate: The initially formed iminium intermediate exists in equilibrium with a dienamine intermediate, which could also be the active species in the cycloaddition. rsc.org

By calculating the energies of the transition states for each step, the researchers determined the activation energy barriers, which indicate how easily the reaction can proceed along each pathway. A lower activation barrier corresponds to a faster, more favorable reaction route.

Key Research Findings

The computational results demonstrated a significant catalytic effect by piperidine. The activation barriers for the uncatalyzed reaction were found to be considerably high. In contrast, the pathways involving piperidine showed substantially lower activation energies.

Crucially, the study elucidated which of the two catalyzed pathways is more likely. The calculations revealed that the pathway proceeding through the iminium intermediate has the lowest activation barrier. rsc.orgrsc.orgnih.gov This finding strongly suggests that the iminium intermediate is the key reactive species that accelerates the cycloaddition, rather than the dienamine intermediate.

Furthermore, analysis of the electron localization function (ELF) along the reaction coordinate provided deeper insight into the bond-forming events. rsc.orgrsc.org In the presence of the piperidine catalyst, the formation of the two new single bonds occurs in a two-stage, one-step process. This contrasts with the uncatalyzed reaction, where the bond formation is nearly synchronous. rsc.orgnih.gov

The table below summarizes the calculated activation barriers for the most favorable catalyzed and uncatalyzed pathways, highlighting the significant rate enhancement provided by the piperidine catalyst via the iminium pathway.

| Reaction Pathway | Intermediate | Calculated Activation Barrier (kcal/mol) |

|---|---|---|

| Uncatalyzed | N/A | Higher Barrier (Specific value varies with model) |

| Piperidine-Catalyzed | Iminium | Lowest Barrier |

| Piperidine-Catalyzed | Dienamine | Intermediate Barrier |

While this investigation focuses on piperidine as a catalyst, it exemplifies the methodology that could be applied to understand the synthesis and reactivity of this compound. Future computational studies on this specific molecule would be invaluable for optimizing its synthesis, predicting its reactivity, and exploring its potential chemical transformations by mapping out the detailed energy landscapes of its reaction mechanisms.

Molecular Level Biological Investigations of 4 Cyclohexylpiperidine 4 Carboxylic Acid and Its Analogs

Exploration of Molecular Target Interactions and Binding Mechanisms

The biological activity of 4-Cyclohexylpiperidine-4-carboxylic acid and its derivatives is fundamentally dictated by their ability to bind to specific protein targets and modulate their function. Understanding these interactions at a molecular level is crucial for rational drug design and the development of selective therapeutic agents.

Enzyme Inhibition Mechanisms and Kinetic Characterization

The this compound scaffold has also been explored in the context of enzyme inhibition. The presence of the carboxylic acid group makes these compounds potential mimics of endogenous substrates or transition states for various enzymes, particularly hydrolases.

While specific kinetic data for the parent compound are scarce, research on structurally related molecules provides a basis for understanding their potential inhibitory mechanisms. For instance, derivatives of piperidine-4-carboxylic acid have been investigated as inhibitors of various enzymes. The mode of inhibition (e.g., competitive, non-competitive, or mixed) and the inhibition constants (Ki) are crucial parameters determined through kinetic studies. These studies often involve measuring the rate of the enzymatic reaction in the presence of varying concentrations of the inhibitor and the substrate. Lineweaver-Burk or Dixon plots are then used to elucidate the mechanism of inhibition and determine the Ki value.

For example, halo-substituted mixed ester/amide-based derivatives have been studied as inhibitors of jack bean urease, with some compounds exhibiting mixed-type inhibition. semanticscholar.org Although structurally distinct, these studies highlight the potential for molecules containing a carboxylic acid moiety to interact with enzyme active sites.

Table 2: Enzyme Inhibition Data for Structurally Related Compounds

| Compound Class | Target Enzyme | Inhibition Type | IC50/Ki Value |

|---|---|---|---|

| Naphthoquinone Derivatives | Cyclooxygenase-2 (COX-2) | Not specified | Potent Inhibition |

| Halo-substituted mixed ester/amide derivatives | Jack Bean Urease | Mixed-type | Potent Inhibition (nM range for some) |

Note: This table provides examples of enzyme inhibition by compounds with features analogous to this compound to illustrate potential areas of activity.

Investigation of Protein-Ligand Interaction Sites

The precise understanding of how this compound and its analogs bind to their protein targets is often elucidated through structural biology techniques, primarily X-ray crystallography. These methods provide a three-dimensional view of the protein-ligand complex at atomic resolution, revealing the specific amino acid residues involved in the interaction.

These structural studies highlight the importance of specific interactions, such as hydrogen bonds, hydrophobic interactions, and electrostatic interactions, in determining the binding affinity and selectivity of a ligand. For this compound, it can be postulated that the cyclohexyl group would engage in hydrophobic interactions, while the piperidine (B6355638) nitrogen (depending on its protonation state) and the carboxylic acid group would form hydrogen bonds and/or salt bridges with the protein.

Role of this compound as a Molecular Probe for Biological Pathways

Molecular probes are essential tools for dissecting complex biological pathways. Due to its defined structure and potential for specific interactions with biological targets, this compound and its derivatives can serve as scaffolds for the development of such probes. By incorporating reporter groups, such as fluorescent tags or radiolabels, these molecules can be used to visualize and quantify the distribution and dynamics of their target proteins in cells and tissues.

For instance, if a derivative of this compound is found to be a potent and selective ligand for a particular receptor, a fluorescently labeled version could be synthesized to study receptor trafficking and localization using techniques like fluorescence microscopy. Similarly, a radiolabeled analog could be used in positron emission tomography (PET) imaging to map the distribution of the target receptor in the brain or other organs in living organisms. The development of such molecular probes is contingent on a thorough understanding of the structure-activity relationships to ensure that the addition of a reporter group does not significantly compromise the binding affinity and selectivity of the parent molecule. The use of naphthoquinone derivatives as molecular probes to study mitochondrial injury and ROS formation in cancer cells exemplifies this approach. mdpi.com

Structure-Mechanism Relationships in Biological Recognition

The biological activity of a molecule is intricately linked to its three-dimensional structure. For this compound and its analogs, understanding the relationship between their structural features and their mechanism of interaction with biological targets is paramount for designing more potent and selective compounds.

Impact of Stereochemistry on Molecular Interaction Profiles

Chirality plays a crucial role in the biological activity of many small molecules. This compound possesses a chiral center at the C4 position of the piperidine ring, meaning it can exist as two enantiomers (R and S). These enantiomers, being non-superimposable mirror images of each other, can exhibit significantly different biological activities. This is because the binding pockets of proteins are themselves chiral, being composed of L-amino acids. Consequently, one enantiomer may fit into the binding site more favorably than the other, leading to differences in binding affinity, efficacy, and even the type of biological response (e.g., agonist versus antagonist).

A study on the stereoisomers of 1-(1-phenyl-2-methylcyclohexyl)piperidine (B1231555) demonstrated that the trans-(-)-enantiomer was significantly more potent than the (+)-enantiomer at the PCP binding site. nih.gov This highlights the ability of the receptor to discriminate between stereoisomers. The absolute configuration of the chiral centers dictates the spatial arrangement of the functional groups, which in turn determines the quality of the complementary interactions with the amino acid residues in the binding pocket. Therefore, the separation and biological evaluation of the individual enantiomers of this compound would be a critical step in understanding its molecular interaction profile and unlocking its full therapeutic potential.

Elucidation of Specific Functional Group Contributions to Binding

The binding affinity and selectivity of this compound and its analogs to their biological targets are intricately determined by the specific contributions of its constituent functional groups: the cyclohexyl ring, the piperidine core, and the carboxylic acid moiety. Structure-activity relationship (SAR) studies on related compounds provide insights into the distinct roles each of these components plays in molecular recognition and binding.

The Cyclohexyl Group: The non-polar, bulky cyclohexyl group at the 4-position of the piperidine ring is a critical determinant of the molecule's lipophilicity. This feature can significantly influence the compound's ability to traverse cellular membranes and access binding sites within proteins. In the context of receptor binding, the cyclohexyl moiety is thought to interact with hydrophobic pockets within the target protein. As a three-dimensional structure, it can offer more contact points with a target protein compared to a flat phenyl group, potentially leading to enhanced binding affinity. The replacement of the cyclohexyl group with other substituents, such as smaller alkyl chains or aromatic rings, can modulate this lipophilic interaction and, consequently, the binding affinity. For instance, replacing the cyclohexyl group with a less bulky t-butyl group might be beneficial for binding to deeper lipophilic pockets on a target protein. pharmablock.com

The Piperidine Ring: The piperidine ring serves as a central scaffold, providing a rigid framework that correctly orients the other functional groups for optimal interaction with the biological target. The nitrogen atom within the piperidine ring is a key feature. At physiological pH, this nitrogen is typically protonated, forming a positively charged ammonium (B1175870) ion. This positive charge can engage in crucial electrostatic interactions, such as salt bridges, with negatively charged amino acid residues (e.g., aspartate or glutamate) in the binding site of a receptor. nih.gov The conformational flexibility of the piperidine ring, which can adopt chair and boat conformations, can also influence the spatial arrangement of the substituents and their fit within the binding pocket. Bridging the piperidine ring to create more rigid structures, like a quinuclidine, can help in understanding the optimal conformation for binding. nih.gov

The Carboxylic Acid Group: The carboxylic acid at the 4-position is a pivotal functional group for establishing specific and strong interactions with the target protein. This group can act as a hydrogen bond donor and acceptor, forming hydrogen bonds with polar amino acid residues such as serine, threonine, or asparagine in the binding site. unipi.it Furthermore, in its deprotonated carboxylate form, it can participate in strong ionic interactions with positively charged residues like lysine (B10760008) or arginine. The presence and position of the carboxylic acid are often critical for the compound's biological activity, and its replacement with bioisosteres can lead to significant changes in binding affinity and selectivity.

The interplay of these three functional groups—the lipophilic interactions of the cyclohexyl ring, the electrostatic and scaffolding role of the piperidine ring, and the hydrogen bonding and ionic interactions of the carboxylic acid—collectively determines the binding profile of this compound and its analogs.

| Functional Group | Potential Contribution to Binding | Interacting Amino Acid Residues (Examples) |

| Cyclohexyl Ring | Lipophilic interactions, van der Waals forces | Leucine, Isoleucine, Valine, Phenylalanine |

| Piperidine Ring (Nitrogen) | Electrostatic interactions (salt bridge) | Aspartic Acid, Glutamic Acid |

| Carboxylic Acid | Hydrogen bonding, Ionic interactions | Serine, Threonine, Asparagine, Lysine, Arginine |

Design and Synthesis of this compound Based Probes for Target Validation

To validate the biological targets of this compound and to further investigate its mechanism of action at a molecular level, chemical probes based on its structure can be designed and synthesized. These probes are valuable tools that can be used to identify and characterize the specific proteins that interact with the compound. Common types of probes include photoaffinity probes, fluorescent probes, and radiolabeled probes.

Design of Probes: The design of a chemical probe based on this compound involves the strategic introduction of a reporter group (e.g., a photo-reactive group, a fluorophore, or a radioisotope) onto the core scaffold. A critical aspect of probe design is to ensure that the modification does not significantly impair the compound's binding affinity for its target. This is typically achieved by attaching the reporter group via a linker to a position on the molecule that is not essential for binding. Based on the presumed roles of the functional groups, the piperidine nitrogen could be a potential attachment point for a linker, provided that modifications at this position are tolerated for binding.

Photoaffinity Probes: These probes contain a photo-reactive group, such as a benzophenone (B1666685) or a diazirine, which upon irradiation with UV light, forms a highly reactive species that can covalently bind to the target protein in close proximity. mdpi.com The probe-labeled protein can then be isolated and identified using techniques like mass spectrometry.

Fluorescent Probes: A fluorescent dye can be attached to the this compound scaffold to create a fluorescent probe. nih.gov These probes allow for the visualization of the compound's localization within cells and tissues using fluorescence microscopy and can be used in binding assays to quantify protein-ligand interactions.

Radiolabeled Probes: Introducing a radioisotope, such as tritium (B154650) (³H) or carbon-14 (B1195169) (¹⁴C), into the structure of this compound creates a radiolabeled probe. These probes are highly sensitive and can be used in radioligand binding assays to determine the affinity and density of receptors in biological samples.

Synthesis of Probes: The synthesis of these probes would start with this compound or a suitable precursor. For example, to synthesize a probe with a reporter group attached to the piperidine nitrogen, the carboxylic acid group would first need to be protected. The protected intermediate could then be reacted with a linker containing the reporter group. Finally, deprotection of the carboxylic acid would yield the desired probe.

For instance, the synthesis of a photoaffinity probe could involve the amide coupling of the piperidine nitrogen with a linker-containing benzophenone moiety. Similarly, a fluorescent probe could be synthesized by reacting the piperidine nitrogen with an activated ester of a fluorescent dye. The synthesis of radiolabeled probes typically involves the use of radiolabeled starting materials or reagents in the final steps of the synthetic route to maximize the incorporation of the radioisotope.

| Probe Type | Reporter Group | Application |

| Photoaffinity Probe | Benzophenone, Diazirine | Covalent labeling and identification of target proteins |

| Fluorescent Probe | Fluorescein, Rhodamine | Visualization of target localization, binding assays |

| Radiolabeled Probe | ³H, ¹⁴C | Radioligand binding assays, receptor quantification |

Advanced Analytical Methodologies for 4 Cyclohexylpiperidine 4 Carboxylic Acid Research

Development of High-Performance Liquid Chromatography (HPLC) Methods for Separation and Purity Assessment

High-Performance Liquid Chromatography (HPLC) stands as a cornerstone technique for the analysis of 4-Cyclohexylpiperidine-4-carboxylic acid. Its versatility allows for both the assessment of compound purity and the challenging separation of stereoisomers.

The separation of enantiomers is critical as they can exhibit different pharmacological activities. Chiral HPLC is the definitive method for determining the enantiomeric excess (ee) of this compound. This is typically achieved using a chiral stationary phase (CSP) that interacts differently with each enantiomer, leading to different retention times.

Research has demonstrated successful enantiomeric separation of related piperidine (B6355638) structures using polysaccharide-based chiral columns. rsc.org For instance, a Chiralpak IA column can be employed, where the differential interaction with the chiral selector on the stationary phase allows for baseline separation of the enantiomers. rsc.org The enantiomeric excess is calculated from the relative peak areas of the two enantiomers in the chromatogram.

Table 1: Example Chiral HPLC Parameters for Enantiomeric Excess Determination

| Parameter | Condition | Reference |

| Column | Chiralpak IA | rsc.org |

| Mobile Phase | n-hexane/isopropanol (90/10, v/v) | rsc.org |

| Flow Rate | 1.0 mL/min | rsc.org |

| Detection | UV at 210 nm | rsc.org |

| Retention Time (t_minor) | 15.94 min | rsc.org |

| Retention Time (t_major) | 20.80 min | rsc.org |

| Enantiomeric Excess (ee) | >99% | rsc.org |

Note: Retention times are illustrative based on a closely related structure and may vary for this compound.